REACTION_CXSMILES
|
[C:1]([N:8]1[CH:12]=[CH:11]N=[CH:9]1)(N1C=CN=C1)=O.[OH:13][C:14]([CH:16]([C:18]1[CH:27]=[CH:26][C:21]([CH2:22][CH:23]([CH3:25])[CH3:24])=[CH:20][CH:19]=1)[CH3:17])=[O:15].[H-].[Na+].[CH2:30]1[CH2:34][O:33][CH2:32][CH2:31]1>>[CH2:22]([C:21]1[CH:20]=[CH:19][C:18]([CH:16]([CH3:17])[C:14]([O:13][C:16]2[CH:17]=[CH:32][CH:31]=[C:30]([C:34]3([OH:33])[CH2:20][CH2:19][CH2:18][CH2:27][CH:11]3[CH2:12][N:8]([CH3:1])[CH3:9])[CH:14]=2)=[O:15])=[CH:27][CH:26]=1)[CH:23]([CH3:24])[CH3:25] |f:2.3|
|
Name
|
|
Quantity
|
0.76 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
OC(=O)C(C)C1=CC=C(CC(C)C)C=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(RR,SS)-3-(2-dimethylaminomethyl-1-hydroxy-cyclohexyl)-phenol
|
Quantity
|
0.59 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C(C)C)C1=CC=C(C=C1)C(C(=O)OC1=CC(=CC=C1)C1(C(CCCC1)CN(C)C)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |